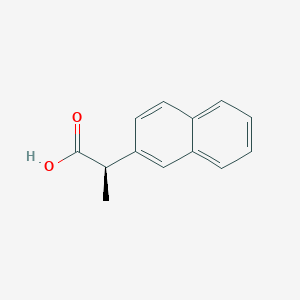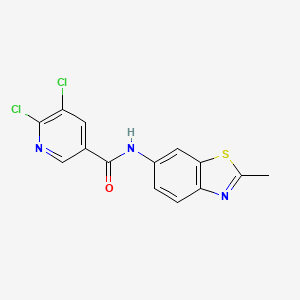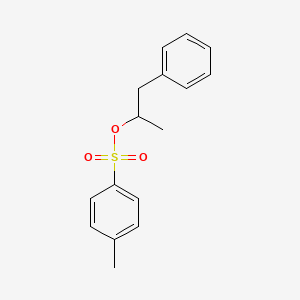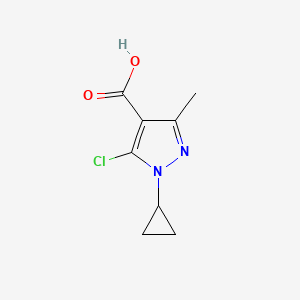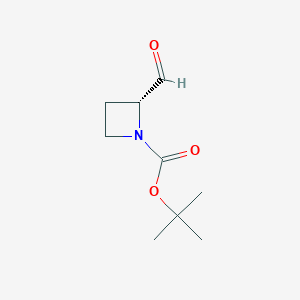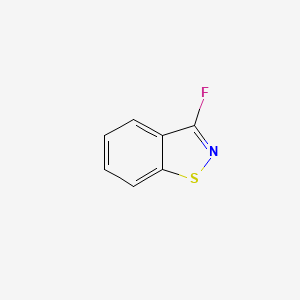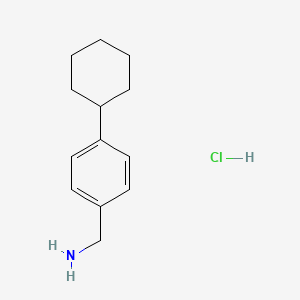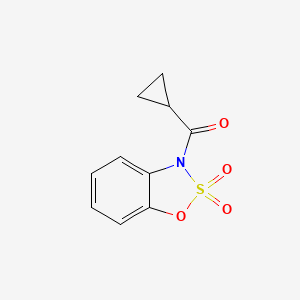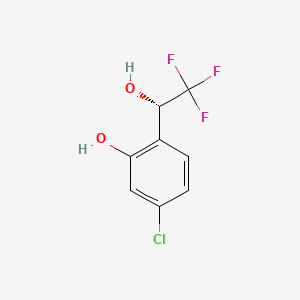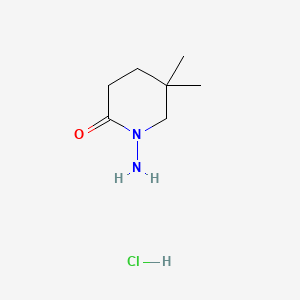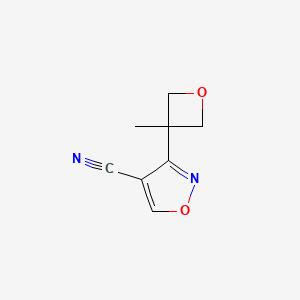
3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxetane ring, an oxazole ring, and a nitrile group, which contribute to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the oxetane ring can be formed through the reaction of an epoxide with a suitable ylide, followed by further functionalization to introduce the oxazole and nitrile groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxetane or oxazole rings, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles for substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(3-Methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-oxetanemethanol: Shares the oxetane ring but lacks the oxazole and nitrile groups.
3-Hydroxymethyl-3-methyl-oxetane: Similar structure but different functional groups.
Crenolanib: Contains an oxetane ring and is used in medicinal chemistry.
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-8(4-11-5-8)7-6(2-9)3-12-10-7/h3H,4-5H2,1H3 |
Clé InChI |
MYSPFLXBTKRXMF-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)C2=NOC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)
![tert-Butyl (7-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13574984.png)


